molecular formula C10H9F5O2 B2757952 1,2-Dimethoxy-4-(pentafluoroethyl)benzene CAS No. 1429056-40-5

1,2-Dimethoxy-4-(pentafluoroethyl)benzene

Cat. No.: B2757952
CAS No.: 1429056-40-5
M. Wt: 256.172
InChI Key: KMPGODGKXYCBQY-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-4-(pentafluoroethyl)benzene is an organic compound characterized by the presence of two methoxy groups and a pentafluoroethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-4-(pentafluoroethyl)benzene typically involves the introduction of methoxy groups and a pentafluoroethyl group to a benzene ring. One common method is the electrophilic aromatic substitution reaction, where methoxy groups are introduced using methanol in the presence of an acid catalyst. The pentafluoroethyl group can be introduced via a Friedel-Crafts alkylation reaction using pentafluoroethyl iodide and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-4-(pentafluoroethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pentafluoroethyl group can be reduced to form a less fluorinated alkyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of less fluorinated alkyl derivatives.

    Substitution: Formation of compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

1,2-Dimethoxy-4-(pentafluoroethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-4-(pentafluoroethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and pentafluoroethyl group can influence the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethoxy-4-(trifluoromethyl)benzene
  • 1,2-Dimethoxy-4-(difluoromethyl)benzene
  • 1,2-Dimethoxy-4-(fluoromethyl)benzene

Uniqueness

1,2-Dimethoxy-4-(pentafluoroethyl)benzene is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties compared to its analogs. The high degree of fluorination can enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1,2-dimethoxy-4-(1,1,2,2,2-pentafluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F5O2/c1-16-7-4-3-6(5-8(7)17-2)9(11,12)10(13,14)15/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPGODGKXYCBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(F)(F)F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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